(2-Bromoethyl)trimethylsilane

Description

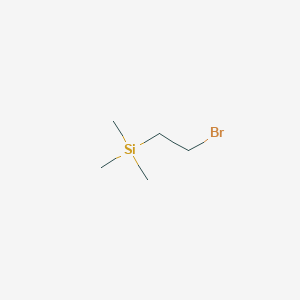

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromoethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BrSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRIFSNOTHOUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470244 | |

| Record name | (2-Bromoethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18156-67-7 | |

| Record name | (2-Bromoethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromoethyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Bromoethyl)trimethylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Bromoethyl)trimethylsilane is a versatile bifunctional organosilicon compound with significant applications in organic synthesis. Its unique structure, featuring both a reactive bromine atom and a stable trimethylsilyl (B98337) group, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a thorough analysis of its spectroscopic characteristics.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃BrSi | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Boiling Point | 64-65 °C at 39 Torr | [1] |

| Density | 1.15 g/mL | [1] |

| Refractive Index (n²⁰/D) | 1.434 | N/A |

| Solubility | Soluble in chloroform. Sparingly soluble in DMSO. | [1] |

| Appearance | Colorless to pale yellow liquid/oil | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the anti-Markovnikov hydrobromination of vinyltrimethylsilane (B1294299). This reaction proceeds via a radical mechanism, often initiated by UV radiation or a radical initiator, to yield the desired 1-bromo-2-(trimethylsilyl)ethane.

Experimental Protocol: Anti-Markovnikov Hydrobromination of Vinyltrimethylsilane

Materials:

-

Vinyltrimethylsilane

-

Hydrogen bromide (HBr) gas or a solution in a suitable solvent

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

-

Anhydrous solvent (e.g., hexane (B92381) or another alkane)

-

Round-bottom flask

-

Gas inlet tube

-

UV lamp (optional)

-

Magnetic stirrer and stir bar

-

Apparatus for distillation

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve vinyltrimethylsilane in an appropriate anhydrous solvent.

-

Add a catalytic amount of a radical initiator.

-

Cool the reaction mixture in an ice bath.

-

Slowly bubble hydrogen bromide gas through the solution while stirring. Alternatively, add a solution of HBr dropwise. The reaction is typically exothermic.

-

If using UV initiation, irradiate the reaction mixture with a UV lamp.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Logical Workflow for Synthesis:

References

An In-depth Technical Guide to (2-Bromoethyl)trimethylsilane (CAS Number: 18156-67-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromoethyl)trimethylsilane, a versatile organosilicon compound utilized in a variety of organic synthesis applications, including in the development of pharmaceutical compounds. This document details its chemical and physical properties, synthesis, reactivity, and safety information, supported by experimental protocols and spectroscopic data.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid known for its utility as a reactive intermediate in organic synthesis.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18156-67-7 | [3] |

| Molecular Formula | C₅H₁₃BrSi | [3] |

| Molecular Weight | 181.15 g/mol | [3] |

| Boiling Point | 64-65 °C at 39 Torr | [4] |

| Density | 1.15 g/mL | [4] |

| Solubility | Soluble in chloroform, sparingly soluble in DMSO. | [4] |

| Storage Temperature | Refrigerator; Inert atmosphere, store in freezer, under -20°C. | [4][5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two main signals: a multiplet for the two protons of the ethyl group adjacent to the silicon atom and a multiplet for the two protons of the ethyl group adjacent to the bromine atom. The three methyl groups attached to the silicon atom would appear as a singlet, integrating to nine protons.

-

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the non-equivalent carbon atoms: one for the methyl carbons, one for the methylene (B1212753) carbon attached to silicon, and one for the methylene carbon attached to bromine.[6]

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching and bending vibrations. The presence of the Si-C bond would be indicated by a strong absorption band.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group or a bromine atom.

Synthesis and Experimental Protocols

A common method for the synthesis of this compound involves the anti-Markovnikov addition of hydrogen bromide to vinyltrimethylsilane.

Experimental Protocol: Synthesis via Hydrobromination of Vinyltrimethylsilane

-

Reaction Setup: A reaction vessel equipped with a magnetic stirrer and a gas inlet is charged with vinyltrimethylsilane.

-

Reaction Conditions: The vessel is cooled, and hydrogen bromide gas is bubbled through the solution. The reaction progress is monitored by techniques such as gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed to remove any unreacted HBr. The crude product is then purified by distillation under reduced pressure to yield this compound.

Reactivity and Key Experimental Protocols

This compound is a valuable reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond in nucleophilic substitution reactions.[2] The trimethylsilyl (B98337) group can also influence the reactivity and stability of intermediates.

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, making the compound susceptible to attack by a wide range of nucleophiles.

Experimental Protocol: Synthesis of (2-Azidoethyl)trimethylsilane (B2935070)

This reaction demonstrates a typical nucleophilic substitution where the bromide is displaced by an azide (B81097) ion.

-

Reactants: this compound and sodium azide.[7]

-

Solvent: A suitable polar aprotic solvent like dimethylformamide (DMF).

-

Procedure: Sodium azide is dissolved in DMF, and this compound is added.[7] The mixture is heated to facilitate the reaction.

-

Work-up: After the reaction is complete, the mixture is cooled and poured into water. The product is extracted with an organic solvent, and the organic layer is washed and dried.

-

Purification: The solvent is removed under reduced pressure, and the resulting (2-azidoethyl)trimethylsilane can be purified by distillation.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, which is a powerful carbon nucleophile.

Experimental Protocol: Preparation of (2-(trimethylsilyl)ethyl)magnesium bromide

-

Materials: Magnesium turnings, this compound, and an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Activation of Magnesium: The magnesium turnings are activated, often by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

-

Reaction: A solution of this compound in the anhydrous ether is added dropwise to the activated magnesium turnings under an inert atmosphere (e.g., nitrogen or argon). The reaction is often initiated by gentle heating.

-

Completion: The reaction is typically complete when most of the magnesium has been consumed. The resulting Grignard reagent is used in situ for subsequent reactions.

Wittig Reaction

The Grignard reagent derived from this compound can be further utilized in the synthesis of phosphonium (B103445) salts, which are precursors to Wittig reagents.

Experimental Protocol: Synthesis of (2-(trimethylsilyl)ethyl)triphenylphosphonium bromide

-

Reactants: this compound and triphenylphosphine (B44618).

-

Solvent: A suitable solvent such as toluene (B28343) or acetonitrile.

-

Procedure: A solution of triphenylphosphine and this compound in the chosen solvent is heated under reflux for several hours.

-

Isolation: Upon cooling, the phosphonium salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried.[8]

Applications in Drug Development

Organosilicon compounds, including silyl (B83357) halides, are employed in pharmaceutical synthesis as protecting groups and as intermediates for the construction of complex molecular architectures.[9] this compound serves as a precursor to the 2-(trimethylsilyl)ethyl (TMSE) group, which can be used as a protecting group for various functionalities. While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its derivatives are valuable in the synthesis of complex molecules like strychnine (B123637) and other alkaloids.[4] The principles of its reactivity make it a potentially useful building block in the development of new chemical entities.

Safety and Handling

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[5][10]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Keep the container tightly closed and in a well-ventilated place.[7]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[7]

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.[7]

Handling:

-

Handle under an inert atmosphere.

-

Avoid breathing fumes, gas, mist, vapors, or spray.[7]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[7]

-

Store locked up.[7]

This technical guide provides a summary of the available information on this compound. Researchers should always consult comprehensive safety data sheets (SDS) before handling this chemical and refer to primary literature for detailed experimental procedures.

References

- 1. rsc.org [rsc.org]

- 2. CAS 18156-67-7: this compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 18156-67-7 [m.chemicalbook.com]

- 5. This compound | 18156-67-7 [sigmaaldrich.com]

- 6. gelest.com [gelest.com]

- 7. aksci.com [aksci.com]

- 8. Page loading... [guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide on (2-Bromoethyl)trimethylsilane: Structure, Properties, and Synthetic Applications

(2-Bromoethyl)trimethylsilane is a versatile organosilicon reagent extensively utilized by researchers, scientists, and drug development professionals. Its unique chemical properties make it a valuable building block in organic synthesis for the introduction of the trimethylsilylethyl group, which can serve as a protecting group or a precursor for various functionalities. This guide provides a comprehensive overview of its structure, molecular weight, key chemical data, and a detailed experimental protocol for its application in the synthesis of biologically relevant molecules.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃BrSi | [1][2][3] |

| Molecular Weight | 181.15 g/mol | [1][2][3] |

| IUPAC Name | 2-bromoethyl(trimethyl)silane | [1] |

| CAS Number | 18156-67-7 | [1][2] |

| Canonical SMILES | C--INVALID-LINK--(C)CCBr | [1] |

| Physical Form | Liquid | |

| Boiling Point | 64-65 °C (at 39 Torr) | |

| Density | 1.15 g/mL | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Experimental Protocols: Synthesis of a 2-(Trimethylsilyl)ethyl Ether Derivative

The following protocol details a representative procedure for the alkylation of a phenolic hydroxyl group using this compound. This type of reaction is crucial in drug development, for instance, in the synthesis of PET (Positron Emission Tomography) tracers where a linker is attached to a biologically active molecule. The protocol is adapted from methodologies used in the synthesis of radiolabeled compounds for imaging biological targets such as the Calcium-Activated Potassium Channel 3.1 (KCa3.1).

Objective: To synthesize a 2-(trimethylsilyl)ethyl ether derivative of a phenolic precursor.

Materials:

-

Phenolic precursor

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A dry 100 mL round-bottom flask is charged with the phenolic precursor (1.0 equivalent), cesium carbonate (1.5 equivalents), and a magnetic stir bar. The flask is sealed with a septum and purged with argon or nitrogen for 15 minutes.

-

Solvent and Reagent Addition: Anhydrous DMF is added via syringe to dissolve the reactants. This compound (1.2 equivalents) is then added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed three times with brine. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(trimethylsilyl)ethyl ether derivative.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound, a typical experimental workflow for its use in synthesis, and its relevance in targeting a biological signaling pathway.

References

An In-depth Technical Guide to the Synthesis and Preparation of (2-Bromoethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (2-Bromoethyl)trimethylsilane, a valuable reagent in organic synthesis. The primary focus of this document is the detailed experimental protocol for its preparation via the anti-Markovnikov hydrobromination of vinyltrimethylsilane (B1294299). This methodology is widely recognized for its efficiency and regioselectivity.

Synthesis Overview

This compound is most commonly synthesized through the free-radical addition of hydrogen bromide (HBr) to vinyltrimethylsilane. This reaction proceeds via an anti-Markovnikov mechanism, where the bromine atom adds to the terminal carbon of the vinyl group, yielding the desired product. The reaction is typically initiated by peroxides or ultraviolet (UV) light.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound from vinyltrimethylsilane.

| Parameter | Value | Notes |

| Reactants | ||

| Vinyltrimethylsilane | 1.0 molar equivalent | Starting material |

| Hydrogen Bromide | 1.1 - 1.5 molar equivalents | Can be used as a gas or in a solution (e.g., in acetic acid) |

| Radical Initiator | 0.01 - 0.05 molar equivalents | e.g., Benzoyl peroxide, AIBN, or UV irradiation |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | Initial addition of HBr is often performed at lower temperatures |

| Reaction Time | 1 - 6 hours | Monitored by GC or TLC |

| Solvent | Pentane (B18724), Hexane, or neat | An inert, non-polar solvent is preferred |

| Yield and Purity | ||

| Typical Yield | 70 - 90% | Dependent on reaction conditions and purification |

| Purity | >95% | After distillation |

Detailed Experimental Protocol

This protocol details the synthesis of this compound via the free-radical hydrobromination of vinyltrimethylsilane.

Materials:

-

Vinyltrimethylsilane (97%)

-

Hydrogen bromide (gas or 33% in acetic acid)

-

Benzoyl peroxide (or other radical initiator)

-

Anhydrous pentane (or hexane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas inlet tube/dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube (or a dropping funnel), and a condenser with a drying tube is charged with vinyltrimethylsilane (1.0 eq) and anhydrous pentane. The flask is cooled to 0 °C in an ice bath.

-

Initiator Addition: Benzoyl peroxide (0.02 eq) is added to the stirred solution.

-

Hydrobromination: Hydrogen bromide gas is bubbled through the solution at a slow rate, or a solution of HBr in acetic acid (1.2 eq) is added dropwise. The temperature should be maintained at 0-5 °C during the addition. The reaction is exothermic.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Work-up: Once the reaction is complete, the mixture is allowed to warm to room temperature. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with brine.

-

Drying and Solvent Removal: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis.

Spectroscopic Profile of (2-Bromoethyl)trimethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Bromoethyl)trimethylsilane, a versatile organosilicon compound utilized in a variety of synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for reaction monitoring, quality control, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the trimethylsilyl (B98337) protons and the two methylene (B1212753) groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.1 | Singlet | 9H | Si(CH ₃)₃ |

| ~1.2 - 1.5 | Triplet | 2H | Si-CH ₂-CH₂Br |

| ~3.4 - 3.7 | Triplet | 2H | Si-CH₂-CH ₂Br |

Note: Predicted chemical shifts are based on typical values for similar organosilicon and bromoalkane compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation by identifying the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ -2.0 | Si(C H₃)₃ |

| ~ 15.0 | Si-C H₂-CH₂Br |

| ~ 30.0 | Si-CH₂-C H₂Br |

Note: Predicted chemical shifts are based on typical values for similar organosilicon and bromoalkane compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| 1465-1450 | Medium | C-H bend (CH₂) |

| 1250 | Strong | Si-CH₃ symmetric deformation |

| 860-840 | Strong | Si-C stretch and CH₃ rock |

| 700-600 | Medium-Strong | C-Br stretch |

Note: Predicted absorption bands are based on established correlation tables for organosilicon compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis. The predicted mass spectral data indicates the expected mass-to-charge ratios (m/z) for various adducts of the molecule.[1]

Table 4: Predicted Mass Spectrometry Data for this compound Adducts [1]

| Adduct | m/z |

| [M+H]⁺ | 181.00428 |

| [M+Na]⁺ | 202.98622 |

| [M-H]⁻ | 178.98972 |

| [M+NH₄]⁺ | 198.03082 |

| [M+K]⁺ | 218.96016 |

| [M]⁺ | 179.99645 |

| [M]⁻ | 179.99755 |

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz) is used to acquire both ¹H and ¹³C NMR spectra.

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for generating ions.

Instrumentation: A GC-MS system, which couples a gas chromatograph to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer), is employed.

Data Acquisition: The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragment ions. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Safety and Handling of (2-Bromoethyl)trimethylsilane

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling precautions for (2-Bromoethyl)trimethylsilane, a flammable and corrosive compound.

Chemical Identification and Physical Properties

This compound is a flammable liquid and vapor that requires careful handling to prevent adverse health effects and physical hazards.[1]

| Identifier | Value |

| CAS Number | 18156-67-7 |

| Molecular Formula | C₅H₁₃BrSi[2] |

| Molecular Weight | 181.15 g/mol [2] |

| Synonyms | 2-(TRIMETHYLSILYL)ETHYL BROMIDE, 2-bromoethyl(trimethyl)silane |

| Physical Form | Liquid[3] |

Hazard Identification and Classification

This chemical is classified as hazardous and requires specific handling precautions.

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Flammable Liquids | Category 3[1] | Danger[1][3] | H226: Flammable liquid and vapor.[1] |

| Skin Corrosion/Irritation | Category 1B[1] | Danger | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Irritation | Category 1[1] | Danger | H318: Causes serious eye damage.[1] |

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, appropriate PPE and engineering controls are essential.

| Control | Specification |

| Engineering Controls | Use in a well-ventilated area, preferably under a chemical fume hood.[4][5] Facilities should be equipped with an eyewash station and a safety shower.[4][6] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6][7] |

| Skin Protection | Wear appropriate protective gloves (e.g., Neoprene or nitrile rubber) and clothing to prevent skin exposure.[6] |

| Respiratory Protection | If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA approved respirator.[4][6] |

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents.

| Aspect | Precaution |

| Handling | Wash hands thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.[1] Use spark-proof tools and explosion-proof equipment.[4] Ground and bond containers when transferring material.[4] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Keep away from heat, sparks, and open flames.[4] |

| Incompatible Materials | Strong oxidizing agents, water, strong acids, and bases.[5] |

First Aid Measures

In the event of exposure, immediate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |

Fire-Fighting and Accidental Release Measures

In case of a fire or spill, follow these procedures.

| Situation | Response |

| Fire | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][4] Wear a self-contained breathing apparatus and full protective gear.[1] |

| Accidental Release | Remove all sources of ignition.[4] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[4] Ventilate the area.[4] |

Experimental Workflow: Handling a Spill

The following diagram outlines the logical workflow for responding to a spill of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains or waterways.[1]

Toxicological Information

While specific quantitative toxicological data is not available, the primary hazards are its corrosive effects.

-

Skin Contact : Causes severe skin burns, characterized by itching, scaling, reddening, or blistering.[1]

-

Eye Contact : Causes serious eye damage, which may include redness, watering, and itching.[1]

-

Inhalation : May cause irritation of the lungs and respiratory system.[1]

This guide is intended for trained professionals and should be used in conjunction with a comprehensive understanding of laboratory safety practices. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

An In-depth Technical Guide on the Mechanism of Action of (2-Bromoethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

(2-Bromoethyl)trimethylsilane is a versatile bifunctional organosilicon compound with significant applications in organic synthesis and potential utility in medicinal chemistry. Its reactivity is primarily dictated by the interplay between the nucleophilic substitution at the bromine-bearing carbon and the influence of the adjacent trimethylsilyl (B98337) group. This technical guide provides a comprehensive overview of its core mechanisms of action, supported by experimental data, detailed protocols, and visualizations of key chemical transformations.

Core Reactivity and Mechanism of Action

The primary mechanism of action of this compound revolves around its susceptibility to nucleophilic attack. The electron-withdrawing nature of the bromine atom renders the adjacent carbon atom electrophilic, making it a prime target for a wide array of nucleophiles. This reactivity is characteristic of a primary alkyl halide and predominantly proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1]

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the this compound and the nucleophile.

A key feature influencing the reactivity of this compound is the presence of the trimethylsilyl group in the β-position to the bromine atom. While not directly involved in the initial nucleophilic attack, this group plays a crucial role in subsequent reactions, most notably in the Peterson olefination.

Applications in Organic Synthesis

The utility of this compound as a synthetic building block is demonstrated in its reactions with various nucleophiles to introduce the 2-(trimethylsilyl)ethyl moiety.

Nucleophilic Substitution Reactions

This compound readily reacts with a range of nucleophiles, including amines, alcohols (as alkoxides), and thiols (as thiolates), to form new carbon-heteroatom bonds.

Reaction with Amines: Primary and secondary amines can displace the bromide to form the corresponding N-[2-(trimethylsilyl)ethyl]amines. These products can be valuable intermediates in the synthesis of more complex molecules.

Reaction with Alcohols: In the presence of a base to form an alkoxide, alcohols react with this compound to yield 2-(trimethylsilyl)ethyl ethers. This reaction is analogous to the Williamson ether synthesis.

Reaction with Thiols: Thiolates, being excellent nucleophiles, react efficiently with this compound to produce 2-(trimethylsilyl)ethyl thioethers.

| Nucleophile Class | Example Nucleophile | Product Type | Typical Reaction Conditions | Yield Range |

| Amines | Primary/Secondary Amine | N-[2-(trimethylsilyl)ethyl]amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., MeCN, DMF), Heat | Moderate to Good |

| Alcohols | Sodium Ethoxide | 2-(trimethylsilyl)ethyl ether | Anhydrous alcohol, Heat | Good to Excellent |

| Thiols | Sodium Thiolate | 2-(trimethylsilyl)ethyl thioether | Anhydrous solvent (e.g., EtOH, THF) | Good to Excellent |

Note: Specific yields are highly dependent on the substrate and reaction conditions.

The Peterson Olefination

A cornerstone application of this compound is its role as a precursor to the α-silyl carbanion required for the Peterson olefination, a powerful method for the synthesis of alkenes.

The overall workflow can be summarized as follows:

Mechanism of the Peterson Olefination:

-

Formation of the α-Silyl Carbanion: The first step involves the conversion of this compound into an organometallic reagent, typically a Grignard reagent, by reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This creates a nucleophilic carbon atom adjacent to the silicon.

-

Nucleophilic Addition: The resulting α-silyl Grignard reagent adds to the electrophilic carbonyl carbon of an aldehyde or ketone, forming a β-hydroxysilane intermediate after an aqueous workup.

-

Elimination: The β-hydroxysilane is then subjected to an elimination reaction to form the alkene. The stereochemical outcome of this step can be controlled by the choice of reagents:

-

Acid-catalyzed elimination proceeds through an anti-elimination pathway, yielding the (E)-alkene from the erythro diastereomer and the (Z)-alkene from the threo diastereomer.

-

Base-catalyzed elimination occurs via a syn-elimination pathway, providing the (Z)-alkene from the erythro diastereomer and the (E)-alkene from the threo diastereomer.

-

This stereochemical control is a significant advantage of the Peterson olefination over other olefination methods.

Experimental Protocols

General Protocol for Grignard Reagent Formation from this compound

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

-

Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

To the reaction flask, add magnesium turnings and a crystal of iodine.

-

Assemble the apparatus under a nitrogen atmosphere.

-

Add a small amount of a solution of this compound in anhydrous THF to the magnesium turnings.

-

Initiate the reaction by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining solution of this compound in THF dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.

-

The resulting Grignard reagent, 2-(trimethylsilyl)ethylmagnesium bromide, is a grayish solution and should be used immediately in the subsequent reaction.

General Protocol for the Peterson Olefination

Materials:

-

Solution of 2-(trimethylsilyl)ethylmagnesium bromide in THF (prepared as above)

-

Aldehyde or ketone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

For elimination:

-

Acidic conditions: Sulfuric acid or p-toluenesulfonic acid in a suitable solvent.

-

Basic conditions: Potassium hydride or sodium hydride in THF.

-

Procedure:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxysilane.

-

For elimination:

-

Acidic: Dissolve the crude β-hydroxysilane in a suitable solvent and treat with a catalytic amount of acid. Monitor the reaction by TLC until completion.

-

Basic: To a stirred suspension of potassium hydride in THF, add a solution of the crude β-hydroxysilane in THF at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

-

Work up the elimination reaction mixture appropriately and purify the resulting alkene by column chromatography.

| Reactant (Aldehyde) | Product (Alkene) | Conditions for Elimination | Yield |

| Benzaldehyde | Styrene | H₂SO₄, THF | High |

| Cyclohexanone | Methylenecyclohexane | KH, THF | High |

Role in Drug Development and Medicinal Chemistry

The incorporation of silicon into drug candidates is an emerging strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The 2-(trimethylsilyl)ethyl group, introduced via this compound, offers several potential advantages:

-

Increased Lipophilicity: The trimethylsilyl group can increase the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

-

Metabolic Stability: The C-Si bond is generally more stable to metabolic cleavage than a C-H or C-C bond. Replacing a metabolically labile group with a silyl-containing moiety can block a site of metabolism and increase the drug's half-life.

-

Bioisosterism: The trimethylsilylmethyl group can act as a bioisostere for other chemical groups, such as a tert-butyl group. This substitution can maintain or improve biological activity while altering the compound's metabolic profile.

While specific drugs containing the 2-(trimethylsilyl)ethyl group introduced via this compound are not yet prevalent, the principles of its use are rooted in established medicinal chemistry strategies. For instance, the introduction of a trimethylsilyl group has been shown to enhance the metabolic stability of certain compounds.

Further research into the pharmacological and toxicological profile of compounds containing the 2-(trimethylsilyl)ethyl group is warranted to fully explore its potential in drug development.

References

An In-depth Technical Guide to the Reactivity and Stability of (2-Bromoethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

(2-Bromoethyl)trimethylsilane , a versatile organosilicon compound, serves as a valuable reagent in a multitude of organic syntheses. Its unique combination of a reactive carbon-bromine bond and a stabilizing trimethylsilyl (B98337) group makes it a key building block for the introduction of the vinyl and ethyltrimethylsilyl functionalities. This technical guide provides a comprehensive overview of its core reactivity, stability profile, and practical applications, supported by detailed experimental protocols and data presented for comparative analysis.

Core Properties and Stability

This compound is a colorless to light yellow liquid, soluble in many common organic solvents.[1][2] While generally stable under recommended storage conditions, its reactivity necessitates careful handling to prevent degradation.

Stability Profile:

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃BrSi | [1][4] |

| Molecular Weight | 181.15 g/mol | [1][4] |

| Boiling Point | 64-65 °C (at 39 Torr) | [4] |

| Density | 1.15 g/mL | [4] |

| Refractive Index | 1.434 | [1] |

| Flash Point | 46.759 °C | [1] |

| Solubility | Soluble in chloroform, sparingly soluble in DMSO | [4] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in various synthetic transformations.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions (SN2) with a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

References

(2-Bromoethyl)trimethylsilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(2-Bromoethyl)trimethylsilane is a versatile bifunctional organosilicon reagent extensively used in organic synthesis. Its utility stems from the presence of a reactive bromo group, which acts as a leaving group in nucleophilic substitution reactions, and a sterically influential and chemically stable trimethylsilyl (B98337) group. This guide provides an in-depth overview of its synonyms, physicochemical properties, a detailed experimental protocol for a key application, and a visualization of its reaction mechanism, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

Accurate identification of chemical reagents is fundamental in research and development. The following table consolidates the various names and identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | (2-bromoethyl)(trimethyl)silane[1] |

| CAS Number | 18156-67-7 |

| Common Synonyms | 2-(Trimethylsilyl)ethyl bromide[2], Silane, (2-bromoethyl)trimethyl- |

| Molecular Formula | C5H13BrSi |

| SMILES | C--INVALID-LINK--(C)CCBr[2] |

| InChI | 1S/C5H13BrSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3[1] |

Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is essential for safe handling, reaction design, and process optimization.

| Property | Value |

| Molecular Weight | 181.15 g/mol [2] |

| Appearance | Colorless to pale yellow oil/liquid[1] |

| Boiling Point | 64-65 °C at 39 Torr |

| Density | 1.15 g/mL |

| Solubility | Soluble in chloroform, sparingly soluble in DMSO |

| Storage Conditions | Store in a refrigerator (2-8 °C) under an inert atmosphere.[1] |

Experimental Protocol: N-Alkylation of Primary Amines

The N-alkylation of amines is a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules. This compound serves as an effective reagent for introducing the 2-(trimethylsilyl)ethyl group onto a nitrogen atom. This group can act as a protecting group or a precursor for further synthetic manipulations. The following is a detailed protocol for the N-alkylation of a primary amine using this compound, based on established methodologies for N-alkylation reactions.[3][4]

Reaction:

R-NH₂ + Br-CH₂CH₂-Si(CH₃)₃ → R-NH-CH₂CH₂-Si(CH₃)₃

Materials:

-

Primary amine (e.g., Aniline)

-

This compound

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Materials for aqueous workup and extraction (e.g., diethyl ether, saturated sodium bicarbonate solution, brine)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.

-

Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic base and wash the solid residue with a small amount of the reaction solvent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure N-(2-(trimethylsilyl)ethyl)amine.

Visualization of Reaction Pathway

The predominant mechanism for the N-alkylation reaction with this compound is a bimolecular nucleophilic substitution (SN2) reaction. The following diagram, generated using the DOT language, illustrates this mechanistic pathway.

Caption: SN2 alkylation of a primary amine with this compound.

References

An In-depth Technical Guide to the Physical Properties of (2-Bromoethyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromoethyl)trimethylsilane, a key organosilicon compound, serves as a versatile reagent in a multitude of organic syntheses. Its unique bifunctional nature, possessing both a reactive bromine atom and a stable trimethylsilyl (B98337) group, makes it a valuable building block in the construction of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the purification of resulting products. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by general experimental methodologies for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions, and for planning purification strategies such as distillation.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃BrSi | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid/oil | [2][3] |

| Density | 1.15 g/mL | [1][2] |

| Boiling Point | 64-65 °C at 39 Torr; 149.555 °C at 760 mmHg | [1][2] |

| Refractive Index | 1.434 | [2][4] |

| Solubility | Soluble in chloroform (B151607) and petroleum ether. Sparingly soluble in DMSO. Miscible with carbon tetrachloride, dichloroethane, acetonitrile, toluene, and hexane. | [1][2][5] |

| Melting Point | Data not available | [6] |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For organosilanes, which may be sensitive to atmospheric conditions, boiling point determination under reduced pressure is common.

Methodology: Distillation Method [7]

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For reduced pressure distillation, a vacuum pump and a manometer are connected to the system.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating and Distillation: The flask is gently heated. The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. For vacuum distillation, the pressure is first reduced to the desired level and then heating is applied.

-

Data Recording: The temperature at which the liquid distills steadily is recorded as the boiling point at the corresponding pressure.

Determination of Density

Density is the mass per unit volume of a substance. For liquids like this compound, this can be accurately measured using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific temperature (e.g., 25 °C).

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that can be used to identify and assess the purity of a compound.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should also be recorded as the refractive index is temperature-dependent.

Assessment of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be performed by simple mixing tests.

Methodology: Visual Miscibility Test

-

Sample Preparation: A small, measured amount of this compound is added to a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested is added to the test tube.

-

Mixing: The mixture is agitated vigorously.

-

Observation: The mixture is observed for the formation of a single, clear phase (soluble/miscible) or the presence of cloudiness, multiple layers, or undissolved droplets (insoluble/immiscible or sparingly soluble). This is repeated with a range of polar and non-polar solvents.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a newly synthesized or procured chemical compound like this compound.

Caption: General Workflow for Chemical Compound Characterization.

Conclusion

This technical guide provides essential physical property data for this compound, a crucial reagent in modern organic synthesis. The tabulated data and generalized experimental protocols offer a solid foundation for researchers and professionals in handling and utilizing this compound. The provided workflow for compound characterization further contextualizes the importance of these physical properties in the broader process of chemical research and development. Accurate knowledge and application of these fundamental physical characteristics are indispensable for achieving desired synthetic outcomes and ensuring the quality and purity of resulting molecules.

References

- 1. Estimating the Physical Properties of Organosilicon Chemicals [molecularknowledge.com]

- 2. gelest.com [gelest.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Silanes Analysis [applications.wasson-ece.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

(2-Bromoethyl)trimethylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Bromoethyl)trimethylsilane (CAS No. 18156-67-7) is a versatile organosilicon reagent with significant applications in organic synthesis. Its unique bifunctional nature, possessing both a reactive bromide and a stable trimethylsilyl (B98337) group, allows for its use in a variety of transformations, including as a precursor to the 2-(trimethylsilyl)ethyl (TMSE) protecting group, in the formation of vinylsilanes, and as a key component in carbon-carbon bond-forming reactions. This guide provides a detailed overview of its properties, synthesis, and reactivity, complete with experimental protocols and mechanistic insights.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is soluble in common organic solvents such as chloroform, while having limited solubility in dimethyl sulfoxide (B87167) (DMSO).[2] A summary of its key physical and identifying properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18156-67-7 | [3][4] |

| Molecular Formula | C₅H₁₃BrSi | [3][4] |

| Molecular Weight | 181.15 g/mol | [3][4] |

| Boiling Point | 64-65 °C (at 39 Torr) | [2] |

| Density | 1.15 g/mL | [2] |

| Synonyms | 2-(Trimethylsilyl)ethyl bromide | [3] |

| Canonical SMILES | C--INVALID-LINK--(C)CCBr | [4] |

| InChIKey | HYRIFSNOTHOUQJ-UHFFFAOYSA-N | [5] |

Due to the lack of publicly available experimental spectroscopic data, representative predicted values and data for structurally similar compounds are provided for reference. The anticipated ¹H NMR spectrum would feature signals for the trimethylsilyl group and the two methylene (B1212753) groups of the ethyl chain. The ¹³C NMR spectrum would similarly show distinct peaks for each carbon atom.

Synthesis

A common and effective method for the synthesis of this compound is the anti-Markovnikov hydrobromination of vinyltrimethylsilane (B1294299). This reaction typically proceeds via a radical mechanism, often initiated by UV light or a radical initiator.

Experimental Protocol: Synthesis of this compound

-

Materials: Vinyltrimethylsilane, hydrogen bromide (HBr), radical initiator (e.g., AIBN or benzoyl peroxide), anhydrous solvent (e.g., hexane (B92381) or CCl₄).

-

Procedure:

-

In a flask equipped with a gas inlet and a condenser, dissolve vinyltrimethylsilane in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of the radical initiator.

-

Cool the mixture in an ice bath and bubble dry hydrogen bromide gas through the solution.

-

Monitor the reaction progress using techniques such as GC or TLC.

-

Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

-

Caption: Anti-Markovnikov addition of HBr to vinyltrimethylsilane.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the presence of the carbon-bromine bond, making it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

This compound readily reacts with a wide range of nucleophiles to introduce the 2-(trimethylsilyl)ethyl moiety into various molecules. These reactions typically follow an Sₙ2 mechanism.

Experimental Protocol: General Nucleophilic Substitution

-

Materials: this compound, nucleophile (e.g., alcohol, amine, thiol, or carbanion), suitable solvent (e.g., THF, DMF, or acetonitrile), and a base if required (e.g., NaH, K₂CO₃, or Et₃N).

-

Procedure:

-

If the nucleophile is not already an anion, deprotonate it using an appropriate base in an anhydrous solvent under an inert atmosphere.

-

Add this compound to the solution of the nucleophile at a suitable temperature (often starting at 0 °C and warming to room temperature).

-

Stir the reaction mixture until completion, monitoring by TLC or GC.

-

Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous salt.

-

Remove the solvent in vacuo and purify the product by column chromatography or distillation.

-

Caption: Workflow for nucleophilic substitution reactions.

Formation of Vinylsilanes

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction to produce vinyltrimethylsilane.

Experimental Protocol: Synthesis of Vinyltrimethylsilane

-

Materials: this compound, a strong base (e.g., potassium tert-butoxide or DBU), and a suitable anhydrous solvent (e.g., THF or tert-butanol).

-

Procedure:

-

Dissolve this compound in the anhydrous solvent under an inert atmosphere.

-

Add the strong base portion-wise or as a solution in the same solvent, controlling the temperature as the reaction may be exothermic.

-

Stir the mixture at room temperature or with gentle heating to drive the reaction to completion.

-

Monitor the formation of the volatile vinyltrimethylsilane by GC.

-

The product can often be isolated by direct distillation from the reaction mixture. Alternatively, perform an aqueous workup followed by extraction and distillation.

-

Grignard Reagent Formation and Peterson Olefination

This compound can be converted into its corresponding Grignard reagent, 2-(trimethylsilyl)ethylmagnesium bromide. This organometallic reagent can then be used in various reactions, most notably as a precursor in the Peterson olefination to form alkenes.

The Grignard reagent adds to an aldehyde or ketone to form a β-hydroxysilane intermediate. Subsequent elimination of the hydroxyl and trimethylsilyl groups yields the alkene. The stereochemical outcome of the elimination can be controlled by the choice of acidic or basic conditions.

Experimental Protocol: Two-Step Peterson Olefination

-

Step 1: Grignard Reagent Formation

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of this compound in anhydrous THF dropwise to initiate the Grignard formation.

-

Maintain a gentle reflux until the magnesium is consumed. The resulting solution is 2-(trimethylsilyl)ethylmagnesium bromide.

-

-

Step 2: Reaction with Carbonyl and Elimination

-

Cool the Grignard reagent to 0 °C and add a solution of the desired aldehyde or ketone in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting carbonyl is consumed.

-

For syn-elimination (to form the E-alkene from the erythro intermediate): Add a base such as potassium hydride (KH) to the reaction mixture.

-

For anti-elimination (to form the Z-alkene from the erythro intermediate): Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) to isolate the β-hydroxysilane, which can then be treated with a stronger acid (e.g., sulfuric or acetic acid) to induce elimination.

-

Perform an aqueous workup, extract the product, dry the organic layer, and purify by chromatography or distillation.

-

Caption: Formation of alkenes via Peterson olefination.

Safety Information

This compound is a flammable liquid and vapor.[6] It is corrosive and causes severe skin burns and eye damage.[6] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from heat and open flames.[6]

This technical guide serves as a comprehensive resource for understanding the properties, synthesis, and applications of this compound. The provided protocols and diagrams are intended to facilitate its effective and safe use in the research and development of new chemical entities.

References

- 1. (2-Bromoethoxy)trimethylsilane | C5H13BrOSi | CID 587231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (BROMOMETHYL)TRIMETHYLSILANE(18243-41-9) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

Introduction to silylating agents in organic chemistry

An In-depth Technical Guide to Silylating Agents in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silylation is a cornerstone chemical reaction in organic chemistry, involving the introduction of a silyl (B83357) group (typically of the structure R₃Si-) into a molecule, most commonly by replacing an active hydrogen atom in functional groups such as hydroxyls, amines, thiols, and carboxylic acids.[1][2][3] This process is of paramount importance in multi-step organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs).[4][5] Silylating agents are employed to form silyl ethers, silyl amines, or silyl esters, which serve as versatile protecting groups, enhance the volatility of compounds for analytical techniques like gas chromatography-mass spectrometry (GC-MS), and improve the stability of reaction intermediates.[2][3][6] The judicious selection of a silylating agent is crucial, as the stability and reactivity of the resulting silylated compound are dictated by the steric and electronic properties of the substituents on the silicon atom.[7]

The primary function of silylation in synthetic organic chemistry is the protection of reactive functional groups to prevent unwanted side reactions during chemical transformations.[1][8] The protective silyl group can be selectively removed under specific and mild conditions, regenerating the original functional group.[9][10] The stability of silyl ethers, a key consideration in their application, is significantly influenced by the steric bulk of the groups attached to the silicon atom.[7][9]

Mechanism of Silylation

The silylation of an alcohol typically proceeds via a nucleophilic substitution reaction (Sₙ2 mechanism) at the silicon center of a silyl halide.[1][5] The reaction is generally carried out in the presence of a base, such as an amine, which deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom, displacing a halide leaving group.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Silylation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Silyl enol ether synthesis by silylation [organic-chemistry.org]

The Pivotal Role of Organosilicon Compounds in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organosilicon compounds have emerged as indispensable tools in the synthetic chemist's arsenal, offering unique reactivity and selectivity that enable the construction of complex molecular architectures. Their distinct properties, stemming from the unique nature of the carbon-silicon and silicon-oxygen bonds, have profound implications for reaction design and execution, particularly in the realms of pharmaceutical and materials science. This technical guide provides an in-depth exploration of the core applications of organosilicon compounds in synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanistic and logical pathways.

Silyl (B83357) Ethers: Versatile Protecting Groups for Hydroxyl Functions

The protection of hydroxyl groups is a frequent necessity in multi-step organic synthesis. Silyl ethers are the most widely employed protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and, crucially, their tunable lability, allowing for selective deprotection. The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.

Data Presentation: Stability and Deprotection of Common Silyl Ethers

The following table summarizes the relative stability and common deprotection conditions for a selection of frequently used silyl ethers. This data allows for the strategic selection of a protecting group based on the anticipated reaction sequence.

| Silyl Ether | Abbreviation | Relative Stability to Acid Hydrolysis | Common Acidic Deprotection Conditions | Common Basic Deprotection Conditions | Fluoride-Mediated Deprotection Conditions |

| Trimethylsilyl | TMS | 1 | Acetic acid in THF/water; p-TsOH in MeOH | K₂CO₃ in MeOH | TBAF in THF |

| Triethylsilyl | TES | 64 | Acetic acid in THF/water; HF-Pyridine | Stable | TBAF in THF |

| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | Acetic acid in THF/water (slow); CSA in MeOH | Stable | TBAF in THF |

| Triisopropylsilyl | TIPS | 700,000 | HF-Pyridine; CSA in MeOH (prolonged) | Stable | TBAF in THF |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | HF-Pyridine | Stable | TBAF in THF |

Relative stability is a general guide and can be influenced by the substrate and specific reaction conditions.

Experimental Protocol: Protection of a Primary Alcohol with TBDMSCl

Objective: To protect the primary hydroxyl group of 4-phenylbutan-1-ol.

Reagents and Materials:

-

4-phenylbutan-1-ol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

-

Imidazole (B134444) (2.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, argon atmosphere setup

Procedure:

-

To a solution of 4-phenylbutan-1-ol in anhydrous DMF under an argon atmosphere, add imidazole.

-

Stir the mixture at room temperature until the imidazole has completely dissolved.

-

Add TBDMSCl portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired TBDMS ether.

Visualization: Silyl Ether Protection and Deprotection Workflow

Caption: General workflow for the protection and deprotection of alcohols using silyl ethers.

The Peterson Olefination: A Stereocontrolled Alkene Synthesis

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[1] A key advantage of this reaction is the ability to control the stereochemical outcome of the elimination step to furnish either the (E)- or (Z)-alkene from a common β-hydroxysilane intermediate.[2]

Data Presentation: Stereoselectivity in Peterson Olefination

| α-Silyl Carbanion | Carbonyl Compound | Elimination Condition | Major Alkene Isomer | Typical Yield (%) |

| (Trimethylsilyl)methyllithium | Benzaldehyde (B42025) | Acidic (e.g., H₂SO₄, THF) | (E)-Styrene | >90 |

| (Trimethylsilyl)methyllithium | Benzaldehyde | Basic (e.g., KH, THF) | (Z)-Styrene | >90 |

| (Triisopropylsilyl)methyllithium | Cyclohexanone | Acidic (e.g., BF₃·OEt₂) | Isopropenylcyclohexane | ~85 |

| (Triisopropylsilyl)methyllithium | Cyclohexanone | Basic (e.g., NaH, THF) | Isopropenylcyclohexane | ~88 |

| (Phenylthiotrimethylsilyl)methyllithium | Acetophenone | In situ elimination | 1-Phenyl-1-(phenylthio)ethene | ~75 |

Experimental Protocol: Stereoselective Synthesis of (E)-Stilbene

Objective: To synthesize (E)-stilbene from benzaldehyde and (trimethylsilyl)benzyl lithium via acid-catalyzed Peterson olefination.

Reagents and Materials:

-

(Trimethylsilyl)methylbenzene (1.0 eq)

-

n-Butyllithium (1.05 eq) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Benzaldehyde (1.0 eq)

-

Sulfuric acid (catalytic amount)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask, syringe, magnetic stirrer, argon atmosphere setup

Procedure:

-

To a solution of (trimethylsilyl)methylbenzene in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise.

-

Stir the resulting red solution at -78 °C for 30 minutes.

-

Add a solution of benzaldehyde in anhydrous THF dropwise to the carbanion solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture to 0 °C and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxysilane.

-

Dissolve the crude β-hydroxysilane in THF and add a catalytic amount of sulfuric acid.

-

Stir the mixture at room temperature and monitor the elimination by TLC.

-

Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to afford (E)-stilbene.

Visualization: Peterson Olefination Mechanism

Caption: Stereodivergent pathways of the Peterson olefination.

Hiyama Cross-Coupling: A Fluoride-Activated C-C Bond Formation

The Hiyama cross-coupling reaction provides a powerful method for the formation of carbon-carbon bonds between organosilicon compounds and organic halides or triflates, catalyzed by a palladium complex.[3] A key feature of this reaction is the requirement for an activator, typically a fluoride (B91410) source, to generate a hypervalent silicon species that facilitates transmetalation.

Data Presentation: Catalyst and Ligand Effects in Hiyama Coupling

| Organosilane | Organic Halide | Pd Catalyst (mol%) | Ligand | Activator | Yield (%) |

| Ph-Si(OMe)₃ | 4-Iodoanisole | Pd(OAc)₂ (2) | PPh₃ | TBAF | 95 |

| Vinyl-Si(OEt)₃ | Bromobenzene | PdCl₂(dppf) (3) | - | TASF | 88 |

| 2-Thienyl-Si(OMe)₃ | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos | TBAF | 92 |

| Me-SiF₃ | 1-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | CsF | 78 |

| Ph-Si(OH)Me₂ | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 85 |

Experimental Protocol: Hiyama Coupling of Phenyltrimethoxysilane with 4-Bromoanisole

Objective: To synthesize 4-methoxybiphenyl.

Reagents and Materials:

-

Phenyltrimethoxysilane (1.2 eq)

-

4-Bromoanisole (1.0 eq)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.5 eq) as a 1M solution in THF

-

Anhydrous toluene

-

Schlenk tube, magnetic stirrer, argon atmosphere setup

Procedure:

-

To a Schlenk tube under an argon atmosphere, add Pd(OAc)₂, PPh₃, and 4-bromoanisole.

-

Add anhydrous toluene, followed by phenyltrimethoxysilane.

-

Add the TBAF solution dropwise to the reaction mixture.

-